Lycoxanthin

Description

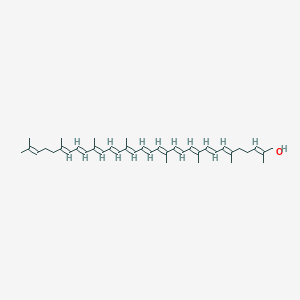

Structure

2D Structure

Properties

CAS No. |

19891-74-8 |

|---|---|

Molecular Formula |

C40H56O |

Molecular Weight |

552.9 g/mol |

IUPAC Name |

(2E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaen-1-ol |

InChI |

InChI=1S/C40H56O/c1-33(2)18-12-21-36(5)24-15-27-37(6)25-13-22-34(3)19-10-11-20-35(4)23-14-26-38(7)28-16-29-39(8)30-17-31-40(9)32-41/h10-11,13-16,18-20,22-29,31,41H,12,17,21,30,32H2,1-9H3/b11-10+,22-13+,23-14+,27-15+,28-16+,34-19+,35-20+,36-24+,37-25+,38-26+,39-29+,40-31+ |

InChI Key |

IFTRFNLCKUZSNG-SFEKFZNLSA-N |

SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CC/C=C(\C)/CO)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)C)C |

Other CAS No. |

19891-74-8 |

Origin of Product |

United States |

Natural Occurrence and Distribution of Lycoxanthin

Lycoxanthin in Higher Plants

This compound is found in various plant sources, particularly in certain fruits. smolecule.com Its presence in higher plants contributes to their pigmentation and is part of the complex array of carotenoids synthesized by these organisms. mdpi.com

Presence in Specific Plant Species and Families

This compound has been reported in specific higher plant species. Notably, it is found in the red berries of Solanum dulcamara. Tomatoes (Lycopersicon esculentum) are also known to contain this compound, alongside other carotenoids like lycopene (B16060) and lycophyll (B22453). medmelon.gr Equisetum arvense is another plant species where this compound has been reported. nih.gov While the Asteraceae family is a large family known for containing various phytochemicals including carotenoids in species like dandelion (Taraxacum officinale), specific detailed research findings on this compound distribution within this broad family across different species and their relative abundance compared to other carotenoids would require more focused studies. researchgate.netnih.gov

Distribution in Plant Tissues and Organs

Carotenoid distribution can vary significantly within different plant tissues and organs. For instance, in fruits, carotenoid content often differs between the skin and flesh. researchgate.net While general information on carotenoid distribution in plant organs like roots, leaves, and flowers exists, detailing the specific distribution of this compound across various tissues and organs in the plant species where it is found requires more specific research data. researchgate.netucdavis.edumozaweb.com Studies on carotenoids in dandelion (Taraxacum officinale) have examined their content in roots, leaves, and flowers, showing differential distribution, but specific data for this compound in these organs was not detailed in the provided information. researchgate.net

This compound in Microorganisms

Microorganisms represent another significant source of this compound. smolecule.comontosight.ai Carotenoids in microorganisms serve various functions, including protection against stress and roles in photosynthesis for photosynthetic species. biologyjournal.in

Fungal and Yeast Systems as this compound Sources

Filamentous fungi and yeasts are known to be prolific producers of a variety of carotenoid pigments. nih.govresearchgate.net this compound is among the carotenoids that can be synthesized by fungal and yeast systems. academicjournals.orggoogleapis.com These organisms offer potential for industrial production of carotenoids through fermentation and metabolic engineering approaches. academicjournals.org

Bacterial Production of this compound

Certain bacteria are capable of producing this compound. smolecule.comontosight.aibiologyjournal.in Corynebacterium poinsettiae has been investigated for its carotenoid production, and this compound was tentatively identified as one of the carotenoids present in this bacterium. scispace.com Another bacterium, Deinococcus sp. 43, isolated from the Ginkgo rhizosphere, has been reported to contain this compound along with other antioxidant carotenoids like deinoxanthin (B1255772) and alloxanthin. nih.gov Bacteria are considered a potential renewable supply of carotenoids and can be suitable for large-scale production due to their growth rate and ease of handling. biologyjournal.in

Occurrence in Algae and Lichens

This compound is found in certain algae. smolecule.com Lichens, which are symbiotic associations between fungi and algae or cyanobacteria, can also contain this compound. ontosight.airesearchgate.netwikipedia.org For example, Nephroma arcticum, a species of lichen, has been reported to contain this compound. nih.govscispace.com Studies comparing the carotenoid composition of algal lichens with higher plants have been conducted, indicating differences in carotenoid profiles depending on factors like light exposure. nih.gov

Lycoxanthin Biosynthesis and Metabolic Pathways

Carotenoid Biosynthetic Precursors

Carotenoids are synthesized from the five-carbon (C5) universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govwikipedia.orgmdpi.comresearchgate.net In plants, these precursors are primarily generated via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govwikipedia.orgbioone.org While the mevalonate (B85504) (MVA) pathway exists in the cytosol of plant cells, the MEP pathway is the main source of IPP and DMAPP for carotenoid synthesis. nih.govwikipedia.orgbioone.org

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Formation

The MEP pathway in plants initiates with the reaction between pyruvate (B1213749) and glyceraldehyde-3-phosphate. Key regulatory enzymes in the early steps of this pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). aocs.org The second major regulatory step is catalyzed by 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase (HDR), which leads to the production of both IPP and DMAPP. aocs.orgnih.gov The interconversion between IPP and DMAPP is a reversible reaction catalyzed by the enzyme IPP isomerase (IDI). nih.govannualreviews.org

Geranylgeranyl Diphosphate (GGPP) as a Central Intermediate

Geranylgeranyl diphosphate (GGPP), a 20-carbon molecule, serves as a central intermediate and a direct precursor for carotenoid biosynthesis. bioone.orgaocs.organnualreviews.orgresearchgate.netfrontiersin.orgoup.com GGPP is formed by the sequential condensation of three molecules of IPP with one molecule of DMAPP. bioone.organnualreviews.orgresearchgate.netfrontiersin.org This reaction is catalyzed by the enzyme geranylgeranyl diphosphate synthase (GGPS or GGPPS). annualreviews.orgresearchgate.netoup.comnih.govacs.orgmdpi.com GGPP is not solely dedicated to carotenoid synthesis; it is also a precursor for other important plastidial isoprenoids, including chlorophylls, tocopherols, phylloquinones, and gibberellins. bioone.orgaocs.orgfrontiersin.orgoup.commdpi.com

Research Findings on GGPP Synthase: Studies in tomato (Solanum lycopersicum) have identified multiple plastid-localized GGPPS isoforms (SlG1-3) and PSY enzymes (PSY1-3) that control the production of carotenoids and abscisic acid (ABA) in different tissues. researchgate.net The interaction between GGPPS and PSY enzymes is suggested to channel GGPP towards the carotenoid pathway. researchgate.net In pepper (Capsicum annuum), a functional GGPPS (CaGGPPS1) essential for carotenoid biosynthesis in fruits interacts with a catalytically inactive small subunit homologue protein (CaSSUII), and this interaction promotes CaGGPPS1 enzymatic activity. acs.org Similarly, in Nicotiana tabacum, a small subunit (NtSSU II) interacts with NtGGPPS1 and NtPSY1, forming an enzyme complex that appears to guide GGPP towards carotenoid biosynthesis, enhancing production. mdpi.com

Data Table: Key Enzymes in Early Carotenoid Precursor Biosynthesis

| Enzyme | Abbreviation | Catalyzed Reaction | Pathway Source (Primary) |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Initiates MEP pathway by combining pyruvate and glyceraldehyde-3-phosphate | MEP Pathway (Plastids) |

| 1-deoxy-D-xylulose 5-phosphate reductoisomerase | DXR | Involved in early steps of MEP pathway | MEP Pathway (Plastids) |

| 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase | HDR | Produces IPP and DMAPP in the final step of the MEP pathway | MEP Pathway (Plastids) |

| IPP isomerase | IDI | Reversible interconversion of IPP and DMAPP | MEP and MVA Pathways |

| Geranylgeranyl diphosphate synthase | GGPS/GGPPS | Condensation of IPP and DMAPP units to form GGPP | MEP and MVA Pathways |

Lycopene (B16060) Biosynthesis as a Precursor to Lycoxanthin

Lycopene, a red acyclic carotenoid, serves as the direct precursor for the formation of this compound. smolecule.com The biosynthesis of lycopene from GGPP involves a series of desaturation and isomerization reactions. wikipedia.orgaocs.orgnih.govoup.com The first committed step in this pathway is the condensation of two molecules of GGPP to form phytoene (B131915), a colorless carotenoid. wikipedia.orgbioone.orgaocs.organnualreviews.orgresearchgate.netfrontiersin.orgoup.com This reaction is catalyzed by the enzyme phytoene synthase (PSY). wikipedia.orgbioone.orgaocs.organnualreviews.orgresearchgate.netfrontiersin.orgoup.comresearchgate.netoup.com

Poly-cis Pathway Mechanisms in Plant Systems

In higher plants, the conversion of phytoene to lycopene typically proceeds through a poly-cis pathway involving several enzymes. wikipedia.orgaocs.orgnih.gov Phytoene, initially formed as the 15-cis isomer, undergoes sequential desaturation and isomerization steps. wikipedia.orgbioone.orgnih.gov Phytoene desaturase (PDS) introduces two double bonds into 15-cis-phytoene, producing 9,15,9'-tri-cis-ζ-carotene. wikipedia.orgaocs.orgnih.gov Zeta-carotene (B1237982) isomerase (Z-ISO) then isomerizes the central double bond of this tri-cis-ζ-carotene to form 9,9'-di-cis-ζ-carotene. wikipedia.orgaocs.orgnih.gov Subsequently, zeta-carotene desaturase (ZDS) introduces two more double bonds into 9,9'-di-cis-ζ-carotene, resulting in 7,9,7',9'-tetra-cis-lycopene. wikipedia.orgaocs.orgnih.gov Finally, a carotenoid isomerase (CRTISO) is required to convert the cis isomers of lycopene to the all-trans form, which is the predominant isomer found in many organisms. wikipedia.orgaocs.orgnih.govnih.gov

Research Findings on Lycopene Biosynthesis in Plants: Studies using virus-induced gene silencing (VIGS) in tomato fruits have provided insights into the function of enzymes in the lycopene biosynthetic pathway. Silencing of PDS or ZDS resulted in the accumulation of earlier intermediates, supporting their roles in the desaturation steps. nih.govresearchgate.net The isomeric composition of intermediates in silenced fruits suggested the existence of functional units comprising PSY1, PDS/ZISO, and ZDS/CrtISO, responsible for the synthesis of specific cis isomers leading to all-trans-lycopene. nih.govresearchgate.net

Data Table: Enzymes in Plant Lycopene Biosynthesis

| Enzyme | Abbreviation | Catalyzed Reaction |

| Phytoene synthase | PSY | Condensation of two GGPP molecules to form phytoene (15-cis) |

| Phytoene desaturase | PDS | Desaturation of phytoene to ζ-carotene (introduces two double bonds) |

| Zeta-carotene isomerase | Z-ISO | Isomerization of ζ-carotene |

| Zeta-carotene desaturase | ZDS | Desaturation of ζ-carotene to lycopene (introduces two double bonds) |

| Carotenoid isomerase | CRTISO | Isomerization of cis-lycopene isomers to all-trans-lycopene |

Bacterial and Fungal Desaturation and Isomerization Mechanisms

In many bacteria and fungi, the conversion of phytoene to lycopene is catalyzed by a single enzyme, carotenoid desaturase (CrtI). mdpi.comaocs.orgnih.govresearchgate.netresearchgate.net This enzyme is responsible for both the desaturation and isomerization steps required to convert phytoene to all-trans-lycopene. aocs.orgnih.gov This contrasts with the multi-enzyme system found in plants.

Research Findings on Microbial Lycopene Biosynthesis: Microorganisms such as Escherichia coli, Streptomyces avermitilis, Saccharomyces cerevisiae, and Yarrowia lipolytica have been engineered to produce lycopene by introducing bacterial carotenogenic genes, including crtE (GGPP synthase), crtB (phytoene synthase), and crtI (phytoene desaturase). mdpi.comnih.govresearchgate.netnih.gov Studies in Candida utilis demonstrated that introducing bacterial crt genes enabled the production of lycopene and phytoene. nih.gov The accumulation of phytoene in this yeast suggested that the conversion of phytoene to lycopene might be a rate-limiting step. nih.gov

Data Table: Key Enzymes in Microbial Lycopene Biosynthesis

| Enzyme | Abbreviation | Catalyzed Reaction | Organisms (Examples) |

| GGPP synthase | CrtE | Condensation of IPP and DMAPP units to form GGPP | Bacteria, Fungi |

| Phytoene synthase | CrtB | Condensation of two GGPP molecules to form phytoene | Bacteria, Fungi |

| Carotenoid desaturase | CrtI | Desaturation and isomerization of phytoene to all-trans-lycopene | Bacteria, Fungi |

Enzymatic Conversions Leading to this compound Formation

This compound is a hydroxylated derivative of lycopene, meaning it is formed by the introduction of a hydroxyl group onto the lycopene molecule. smolecule.com This hydroxylation step is typically catalyzed by carotenoid hydroxylases. wikipedia.org While the specific enzymes responsible for the conversion of lycopene directly to this compound are not as extensively characterized as the upstream enzymes in the carotenoid pathway, the presence of this compound (hydroxy lycopene) has been reported in organisms that also accumulate lycopene, such as tomato fruits. nih.govresearchgate.net The exact enzymatic or non-enzymatic origin of this compound in some contexts has been a subject of investigation. nih.gov Studies in tomato have observed changes in hydroxy lycopene levels in response to silencing of desaturase genes (PDS and ZDS), suggesting a potential link or conversion from hydroxylated intermediates earlier in the pathway. nih.gov

Data Table: Enzymatic Conversion to this compound

| Enzyme Class | Catalyzed Reaction | Substrate | Product |

| Carotenoid hydroxylase | Introduction of a hydroxyl group onto a carotenoid | Lycopene | This compound |

Regulation of this compound Biosynthesis in Biological Systems

This compound, a monohydroxylated derivative of lycopene, is a less common carotenoid found in certain biological systems, notably in tomato fruits and some photosynthetic bacteria. Its biosynthesis is intrinsically linked to the broader carotenoid pathway, with regulatory mechanisms influencing the production of its precursor, lycopene, and potentially the specific hydroxylation step(s) leading to its formation. Regulation occurs at multiple levels, including transcriptional control of biosynthetic genes, enzymatic activity modulation, and responses to environmental cues.

Environmental factors play a significant role in modulating carotenoid accumulation, thereby indirectly influencing this compound levels. Light, temperature, and water availability are prominent examples. Light, particularly blue and UV wavelengths, can upregulate carotenoid biosynthetic genes and promote accumulation as part of photoprotective mechanisms. wikipedia.orgwikidata.org Temperature has a notable impact; high temperatures (above 30-32 °C) can inhibit lycopene formation in tomatoes, while beta-carotene (B85742) synthesis may be less affected or even promoted at slightly higher temperatures via lycopene beta-cyclase activity. publicationslist.org This differential sensitivity of pathway enzymes to temperature can alter the metabolic flux and the availability of lycopene for downstream conversions, including hydroxylation to this compound. Water availability also influences carotenoid content; water stress has been reported to increase lycopene levels in tomato fruits. publicationslist.orgwikipedia.org The interplay of these environmental factors, along with others such as CO2 levels and soil composition, contributes to the variability in carotenoid profiles observed in biological systems. publicationslist.orgwikipedia.orgnih.gov

Detailed research findings highlight the complexity of this regulation. Studies on the green alga Haematococcus pluvialis demonstrate that nutrient stress and high light intensity upregulate the expression of various carotenogenic genes, including PSY, PDS, LCY, BKT, and CHY, leading to enhanced total carotenoid and astaxanthin (B1665798) content. thegoodscentscompany.com This indicates that stress responses can trigger increased flux through the pathway. In tomatoes, the regulation of carotenoid biosynthesis genes is also linked to fruit ripening, a process influenced by a variety of factors including phytohormones. wikidata.orglipidmaps.org While the direct hormonal regulation of this compound biosynthesis is not extensively documented, phytohormones like abscisic acid are known to modulate carotenoid accumulation under stress conditions in plants, which could indirectly affect this compound levels. wikipedia.org

The regulation of this compound biosynthesis is thus a multifaceted process, involving the coordinated control of gene expression, enzymatic activities, and responses to environmental and endogenous signals. While significant progress has been made in understanding the regulation of the upstream carotenoid pathway leading to lycopene, the specific regulatory mechanisms governing the hydroxylation of lycopene to form this compound warrant further dedicated research to fully elucidate this aspect of carotenoid metabolism.

Environmental Factors and Carotenoid Content in Tomatoes

| Environmental Factor | Effect on Lycopene Content in Tomatoes | Potential Indirect Effect on this compound | Source |

| High Temperature (>30°C) | Inhibition | Likely Reduction | publicationslist.org |

| Low Precipitation | Not Favorable | Likely Reduction | publicationslist.org |

| High Water Supply | Needed for biosynthesis | Likely Increase | publicationslist.org |

| Water Stress | Increase | Likely Increase | publicationslist.orgwikipedia.org |

| Low Temperature | Increase | Likely Increase | publicationslist.org |

| High Precipitation | Increase | Likely Increase | publicationslist.org |

| High Light Intensity | Promotes accumulation (general carotenoids) | Likely Increase | wikipedia.orgwikidata.org |

Advanced Methodologies for Lycoxanthin Isolation and Characterization

Chromatographic Separation Techniques

Chromatographic methods are widely employed for the separation and analysis of carotenoids, including lycoxanthin. These techniques leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation mdpi.com.

HPLC is a powerful and widely used technique for the analysis of carotenoids, offering high resolution and sensitivity mdpi.comdoi.org. It is essential for both qualitative and quantitative analysis of carotenoids like this compound mdpi.com. Various stationary phases and elution modes are utilized in HPLC for carotenoid separation mdpi.comdoi.org.

Reversed-phase HPLC is generally preferred for carotenoid analysis due to better column stability and reproducibility compared to normal-phase HPLC mdpi.com. This mode is particularly effective for separating carotenoids based on their polarity doi.org. Reversed-phase HPLC systems are frequently used for the separation of carotenoid isomers, including those of lycopene (B16060) and related compounds like this compound oup.comdoi.orgscribd.comresearchgate.net.

In reversed-phase HPLC, C18 and C30 chemically bonded phases are commonly used for carotenoid separation mdpi.comdoi.org. C18 stationary phases are effective for separating carotenoids across a wide range of polarities, with compounds eluting in order of decreasing polarity doi.org. They can effectively separate polar compounds, including optical isomers doi.org.

C30 stationary phases, with their longer carbon chains, provide enhanced shape selectivity, which is particularly advantageous for the separation of structural and geometrical isomers of carotenoids, such as cis-trans isomers of lycopene and beta-carotene (B85742) oup.comdoi.orghawachhplccolumn.comfishersci.comresearchgate.net. The thicker stationary phase of C30 columns allows for more extensive interactions with the relatively large carotenoid molecules, leading to improved separation of isomers compared to thinner C18 phases doi.orgresearchgate.net. While C18 columns can separate this compound, C30 columns offer better resolution for separating its isomers and other closely related carotenoids oup.comdoi.org.

Research findings highlight the application of both C18 and C30 columns in separating this compound alongside other carotenoids. For instance, HPLC analysis of tomato carotenoids using a cross-linked C18 column identified this compound with a specific retention time oup.comresearchgate.netresearchgate.net. Studies comparing C18 and C30 phases have shown that while C18 provides good separation based on polarity, C30 is superior for resolving geometrical isomers doi.orgresearchgate.net.

Here is a conceptual representation of carotenoid separation on C18 and C30 phases based on research findings:

| Stationary Phase | Primary Separation Mechanism | Key Separations Achieved | Notes |

| C18 | Polarity | Wide range of carotenoids, including polar and optical isomers | Compounds elute in decreasing order of polarity. doi.org |

| C30 | Shape Selectivity | Geometrical (cis/trans) and structural isomers of carotenoids | Enhanced interaction with large carotenoid molecules. doi.orghawachhplccolumn.comfishersci.comresearchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement in liquid chromatography that utilizes columns packed with smaller particles (2-3 µm) and operates at higher pressures doi.org. This results in increased separation efficiency and faster analysis times compared to conventional HPLC doi.orgresearchgate.net. UHPLC methods have been developed for the rapid separation and quantification of carotenoids, including this compound, in various samples scribd.comresearchgate.net. These methods often employ reversed-phase C18 columns and can achieve the separation of multiple carotenoids and their isomers in significantly shorter run times scribd.comresearchgate.net. While UHPLC offers speed and efficiency, achieving complete separation of all isomers can still be a challenge researchgate.net.

Thin-Layer Chromatography (TLC) is another chromatographic technique used in carotenoid analysis. It serves as a fast and inexpensive alternative for the isolation or purification of carotenoids, especially when dealing with small amounts of natural isolates or reaction mixtures mdpi.com. TLC can be used for both qualitative analysis and preparative separation of carotenoid extracts mdpi.com. Solvents used in TLC for carotenoids are typically weak eluents or mixtures of solvents omicsonline.org. TLC can also be used for quick monitoring of chemical reactions involving carotenoids mdpi.com.

Countercurrent Chromatography (CCC) is a liquid-liquid chromatographic technique that has been explored for the separation of carotenoids. This method involves the distribution of analytes between two immiscible liquid phases, with one phase serving as the stationary phase and the other as the mobile phase researchgate.net. CCC can be useful for fractionating lipids, including carotenoids, from complex extracts researchgate.netomicsonline.org. While liquid-liquid repartition methods, which form the basis of CCC, can separate hydrocarbon carotenoids from xanthophylls, their separation yield can be lower compared to other chromatographic methods omicsonline.org. However, advancements in CCC, such as high-speed counter-current chromatography (HSCCC), have shown potential for the preparative isolation of carotenoids ugent.bedokumen.pubnih.gov.

Utilization of C18 and C30 Stationary Phases

Thin-Layer Chromatography (TLC) in Carotenoid Analysis

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable tools for analyzing the molecular structure, functional groups, and physical properties of this compound. These techniques provide detailed information that complements traditional chemical analyses.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is a fundamental technique for the analysis of carotenoids due to their characteristic strong absorption in the visible region of the spectrum, which arises from their conjugated polyene chain (chromophore). mdpi.comresearchgate.netzu.edu.pk The specific pattern of absorption maxima (λmax) and the shape of the spectrum provide valuable information about the length and nature of the conjugated system. For all-trans-lycoxanthin, similar to lycopene, the UV-Vis spectrum typically exhibits a series of well-defined peaks in the range of approximately 400-500 nm. researchgate.net The presence and position of these maxima are indicative of the eleven conjugated double bonds in the lycopene backbone. Shifts in λmax can suggest the presence of cis-isomers or other structural modifications. researchgate.netscispace.com For instance, the absorption spectrum of this compound has been reported to exhibit spectral characteristics similar to that of all-trans lycopene. scispace.com

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing techniques like Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing insights into its functional groups and molecular structure. nih.govspectroscopyonline.comstellarnet.us IR and Raman spectroscopy offer complementary information; IR is sensitive to changes in dipole moment during vibration, while Raman is sensitive to changes in polarizability. nih.govgatewayanalytical.com

Fourier-Transform Infrared (FTIR) Spectroscopy with Attenuated Total Reflectance (ATR)

FTIR spectroscopy, often coupled with Attenuated Total Reflectance (ATR), is used to identify the functional groups present in this compound. The IR spectrum shows characteristic absorption bands corresponding to the vibrations of specific bonds, such as C=C stretching in the polyene chain, C-H stretching in methyl and methylene (B1212753) groups, and the O-H stretching vibration from the hydroxyl group that distinguishes this compound from lycopene. nih.gov While general IR spectra for carotenoids reveal these features, specific details regarding FTIR-ATR analysis of this compound would involve identifying the precise wavenumbers of these absorption bands, which serve as a molecular fingerprint.

Raman Spectroscopy for Molecular Structure Elucidation

Raman spectroscopy is particularly useful for studying the carbon-carbon double and single bond vibrations within the conjugated system of carotenoids. nih.govgatewayanalytical.com Resonance Raman spectroscopy, which selectively enhances the signals from the chromophore, can provide detailed information about the polyene chain structure and its conformation. zu.edu.pk The intense Raman bands associated with the C=C stretching vibrations are highly characteristic of carotenoids. Analysis of the Raman spectrum of this compound can help confirm the presence and arrangement of the conjugated double bonds and potentially reveal information about cis-trans isomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique for the detailed elucidation of molecular structure, providing information about the connectivity and environment of individual atoms within a molecule. mdpi.comlipidbank.jp Both 1H NMR and 13C NMR are extensively used for the characterization of carotenoids, including this compound. nih.govscispace.comgoogle.comiupac.org

1H NMR spectroscopy reveals the types of protons present and their neighboring environments, allowing for the assignment of signals to specific hydrogen atoms in the this compound structure. Characteristic signals are observed for the methyl groups attached to the polyene chain and the terminal rings, as well as the vinylic protons of the double bonds and the protons adjacent to the hydroxyl group. For example, an NMR signal at δ 5.95 (2 H) has been reported, which was further confirmed for this compound. scispace.com Signals for in-chain and end-of-chain methyl groups are also observed in specific regions of the spectrum. scispace.com

13C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the carbon signals are highly sensitive to their electronic environment and hybridization state, allowing for the assignment of each carbon atom in the molecule. lipidbank.jp This is particularly useful for confirming the positions of double bonds, methyl groups, and the hydroxyl-bearing carbon.

Detailed NMR studies, including 2D NMR techniques, are essential for unambiguous structural assignment and the determination of stereochemistry, particularly for identifying cis isomers. mdpi.comlipidbank.jpgoogle.com

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and, through fragmentation analysis, its structural subunits. mdpi.comlipidbank.jpnih.govwikipedia.org Various ionization techniques can be coupled with mass analyzers for carotenoid analysis, including Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI). nih.govudl.cat

For this compound, mass spectrometry confirms its molecular weight, which corresponds to the molecular formula C40H56O. nih.gov The molecular ion peak (M+) is typically observed at m/z 552. scispace.com Fragmentation patterns in MS/MS experiments provide structural details. nih.govlcms.cz Characteristic fragment ions are formed by the cleavage of specific bonds within the molecule, particularly along the polyene chain and at the allylic positions. The presence of a hydroxyl group influences the fragmentation pathways, leading to specific ions related to the loss of water or fragments containing the hydroxyl group. Diagnostic peaks at M-92, M-106, and M-158 are commonly observed in the mass spectra of carotenoids due to the facile loss of toluene, xylene, and fragments related to the end groups, respectively. scispace.com The detection of a molecular ion at m/z 552 has been used to tentatively identify this compound. scispace.com

LC-MS and LC-ESI-MS/MS Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) are powerful tools for the analysis of natural carotenoids, offering both separation and detailed structural information. nih.govresearchgate.net These hyphenated techniques combine the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection and identification power of mass spectrometry. nih.govcreative-biolabs.com

LC-MS allows for the separation of complex mixtures of carotenoids based on their polarity and interaction with the stationary phase. Reverse-phase HPLC using C18 and C30 columns is commonly employed for carotenoid analysis, with C30 columns being particularly effective for separating carotenoids and their geometrical isomers. nih.govresearchgate.netoup.com Following chromatographic separation, the eluting compounds are introduced into a mass spectrometer.

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the analyte. For carotenoids, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used ionization methods in LC-MS. nih.govresearchgate.net ESI can produce different ions depending on the carotenoid structure; for hydroxy carotenoids like this compound, both the molecular ion (M+) and the protonated molecule ([M+H]+) are often observed. nih.gov

LC-ESI-MS/MS enhances the analytical capabilities by performing fragmentation of selected ions (precursor ions) and analyzing the resulting fragment ions (product ions). This tandem mass spectrometry approach provides more detailed structural information, aiding in the unambiguous identification of carotenoids. nih.govresearchgate.net The fragmentation patterns observed in MS/MS spectra can reveal the presence and position of functional groups and the structure of the carbon skeleton. nih.gov

Studies have utilized LC-MS and LC-MS/MS for the identification and quantification of this compound in various samples, such as tomatoes. oup.comasianpubs.org The combination of retention time from the LC separation, characteristic UV-Vis absorption spectra (often obtained with a coupled Photodiode Array Detector - DAD), and the mass spectral data (molecular ion and fragmentation pattern) allows for confident identification. nih.govresearchgate.net

An example of LC-MS application in carotenoid analysis, which would be relevant to this compound, involves the separation of various carotenoids from tomato extracts using a C18 column coupled with MS detection. This compound is typically identified based on its retention time and mass spectrum data compared to standards or literature data. oup.com

Chemical Derivatization for Structural Confirmation

While LC-MS and LC-MS/MS provide significant structural information, chemical derivatization can serve as a complementary technique for further structural confirmation of carotenoids like this compound. mdpi.comseiken-site.or.jp Chemical reactions can be employed to modify specific functional groups on the carotenoid molecule, leading to characteristic changes in their chromatographic behavior and mass spectral fragmentation patterns. mdpi.comcsic.es These changes provide additional evidence to support structural assignments.

For carotenoids, simple chemical transformations such as reduction, acylation, or reactions with acids have historically been used for structure elucidation, often followed by UV-Vis spectroscopy to observe changes in the absorption spectra. mdpi.com In the context of MS analysis, derivatization can sometimes improve ionization efficiency or introduce specific fragmentation pathways that are diagnostic for certain functional groups or structural features. acs.org

For instance, reactions targeting hydroxyl groups, such as silylation or acetylation, can alter the mass-to-charge ratio of the molecule and influence its fragmentation under MS/MS conditions. While specific detailed research findings on the chemical derivatization of this compound exclusively for MS analysis were not extensively detailed in the provided search results, the principle of using derivatization to confirm the presence and position of functional groups like the hydroxyl group in this compound is a valid approach in carotenoid structural analysis. seiken-site.or.jp

Chemical derivatization can be particularly useful when dealing with isomers that are difficult to distinguish solely by their mass spectra. By reacting with a specific functional group, different isomers might yield derivatives with distinct properties, aiding in their separation and identification. mdpi.com Although the search results did not provide specific data tables on this compound derivatization, the general approach involves reacting the carotenoid with a reagent that modifies a known functional group and then analyzing the product by techniques like LC-MS to observe the resulting changes.

The application of chemical derivatization in conjunction with advanced mass spectrometric techniques provides a more comprehensive approach to the structural characterization of complex carotenoids, ensuring accurate identification and confirmation of structural features that might be ambiguous through MS analysis alone.

Biological Function and Ecological Significance of Lycoxanthin

Photoprotective Mechanisms in Photosynthetic Organisms

Photosynthetic organisms, such as plants and algae, require light energy but must also protect themselves from excessive irradiation, which can lead to photo-oxidative damage and reduce photosynthetic efficiency. scispace.comyoutube.com Carotenoids, including Lycoxanthin, are crucial components of these photoprotective mechanisms. nih.gov

Carotenoids function as accessory pigments in the light-harvesting complexes of photosynthetic organisms. researchgate.net They absorb light energy in wavelengths not efficiently captured by chlorophylls, particularly in the blue-green region of the spectrum, and transfer this energy to chlorophyll (B73375) for use in photosynthesis. researchgate.net This broadens the range of light wavelengths that can be used for photosynthesis.

One of the primary photoprotective roles of carotenoids is the detoxification of harmful reactive oxygen species (ROS) and the quenching of singlet oxygen (¹O₂). ontosight.aiacs.org Singlet oxygen is a highly reactive form of oxygen that can cause significant damage to cellular components, particularly when excess light energy is absorbed by photosynthetic pigments. nih.govcyanotech.comwikipedia.org

Carotenoids can quench singlet oxygen through a process where energy is transferred from the excited singlet oxygen molecule to the carotenoid molecule, returning the singlet oxygen to its less reactive ground state (triplet oxygen). cyanotech.comwikipedia.orgmdpi.com The carotenoid is then in an excited triplet state, which can dissipate the excess energy safely as heat. mdpi.com Studies have compared the efficiency of this compound and other carotenoids in quenching singlet oxygen. While some early work suggested lycopene (B16060) was more efficient than beta-carotene (B85742), comparisons involving this compound show varying results depending on the solvent system. mdpi.com In organic solvents, lycopene has shown high efficiency in quenching singlet oxygen. mdpi.com

Reactive oxygen species, such as superoxide (B77818) radicals (O₂⁻•), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are also generated during photosynthesis and other metabolic processes. uni-freiburg.deuni-freiburg.denih.govmdpi.com Carotenoids can scavenge these free radicals, preventing them from causing oxidative damage to lipids, proteins, and DNA. ontosight.aiu-szeged.hugoogle.comgoogle.comresearchgate.net

Role in Light Energy Absorption and Transfer

This compound as an Antioxidant in Non-Human Biological Systems

Beyond their role in photoprotection in photosynthetic organisms, carotenoids, including this compound, act as antioxidants in various non-human biological systems. ontosight.aismolecule.comnih.gov Their antioxidant properties are linked to their molecular structure, particularly the conjugated double bond system, which allows them to quench singlet oxygen and scavenge free radicals. nih.govresearchgate.net

This compound, like other carotenoids, can scavenge free radicals, thereby protecting cells from oxidative stress. ontosight.aismolecule.com This involves donating an electron or hydrogen atom to the radical, stabilizing it and breaking the chain reaction of oxidation. The efficiency of radical scavenging can vary depending on the specific radical and the environment. Studies on other carotenoids like fucoxanthin (B1674175) and its metabolites have shown varying radical scavenging activities against different radicals such as DPPH, ABTS, hydroxyl radicals, and superoxide radicals. nih.gov While specific detailed data on this compound's radical scavenging activity compared to other compounds in various non-human systems was not extensively available in the provided context, its classification as a carotenoid with antioxidant properties suggests it participates in similar free radical scavenging processes. ontosight.aismolecule.com

By quenching singlet oxygen and scavenging free radicals, this compound contributes to the protection of biological molecules and structures from oxidative damage. ontosight.airesearchgate.netsmolecule.com This protective function is vital for maintaining cellular integrity and function in the face of oxidative stress caused by environmental factors or metabolic processes. researchgate.net Oxidative damage has been implicated in various detrimental effects in biological systems. mdpi.comgoogle.com

Free Radical Scavenging Activities

Contribution to Plant Growth, Development, and Stress Response

Carotenoids, including this compound, play essential roles in plants beyond providing color. In photosynthetic organisms, they function as accessory pigments in light harvesting and provide photoprotection against excessive light energy. ontosight.aiwikipedia.org This photoprotective role is crucial for preventing damage to the photosynthetic apparatus under high light conditions. wikipedia.orgbiologyjournal.in

Carotenoids are involved in various aspects of plant development and adaptation to environmental challenges. They act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. ontosight.aibiologyjournal.inresearchgate.net This antioxidant activity is particularly important under stress conditions. ontosight.aibiologyjournal.inresearchgate.net Carotenoids can react with free radicals through their conjugated double bonds, thus blocking further radical reactions. nih.gov

Furthermore, carotenoids participate in cell signaling pathways in plants. wikipedia.org They can signal the production of abscisic acid (ABA), a phytohormone that regulates various processes including plant growth, seed dormancy, embryo maturation, germination, cell division, elongation, floral growth, and stress responses. wikipedia.org This indicates an indirect role of carotenoids like this compound in modulating plant development and enhancing resilience to fluctuating environmental conditions. wikipedia.org

Environmental factors such as light, temperature, humidity, soil type, nutrient availability, and the presence of microorganisms and insects can significantly alter the metabolite composition of plants, including carotenoids. notulaebotanicae.ro Stress induced by factors like drought, UV radiation, heavy metals, and pesticides also influences plant metabolite profiles. notulaebotanicae.ro Studies on tomatoes, which contain this compound, have shown that irrigation levels can affect the concentration of carotenoids. notulaebotanicae.roslu.seresearchgate.net For instance, some research suggests that water stress might positively affect the content of certain carotenoids like beta-carotene. notulaebotanicae.ro

While specific detailed research findings solely on this compound's direct contribution to plant growth and development are less common compared to more abundant carotenoids like lycopene and beta-carotene ontosight.ai, its presence as a xanthophyll suggests involvement in the general functions attributed to this class of carotenoids in plants, particularly in photoprotection and as an antioxidant under stress. ontosight.aiwikipedia.orgbiologyjournal.inresearchgate.net

Ecological Interactions and Microbial Symbiosis

Carotenoids are involved in the complex interactions between plants and their environment, including microbial symbiosis. researchgate.net These secondary metabolites, while not always having a clear primary metabolic purpose, play significant roles as signals and toxins in the interactions between organisms. researchgate.net

In the context of plant-microbe interactions, carotenoids can act as signaling compounds that influence the plant host at the phytobiome scale. researchgate.net Flavonoids, another class of secondary metabolites, are well-studied for their role in regulating plant development and interactions with commensal microbes, and they can orchestrate plant-neighboring plant allelopathic interactions, recruit beneficial bacteria and mycorrhizal fungi, counteract pathogen outbreaks, influence soil microbiome, and affect plant physiology to improve resilience. researchgate.net While the direct signaling role of this compound in these interactions requires further specific investigation, its presence as a plant carotenoid suggests potential involvement.

Some microorganisms, particularly bacteria and fungi, are known to modulate the synthesis of secondary metabolites, including carotenoids, in plants. researchgate.netresearchgate.net Endophytic bacteria, residing within plant tissues, can influence the production of bioactive compounds. researchgate.netresearchgate.net Research on tomato plants inoculated with endophytic bacteria has shown changes in the levels of various carotenoids, including this compound. researchgate.net For example, the presence of this compound was observed in tomato fruits inoculated with certain endophytic bacteria, while it was absent in fruits inoculated with Bacillus cereus (MS-3). researchgate.net This suggests that microbial symbiosis can impact the carotenoid profile of plants.

Actinomycetes, a group of bacteria often found in the rhizosphere (the soil area around plant roots), play a significant role in plant health and resistance against pathogenic microbes through complex interactions with plant roots. frontiersin.org Some actinomycetes can live inside plant tissues as endophytes and produce bioactive compounds. frontiersin.org While the search results mention the presence of this compound in some actinomycetes frontiersin.org, further research is needed to fully understand the specific role of this compound produced by microbes in plant-microbe interactions and its ecological significance in these symbioses.

The presence of carotenoids in marine organisms like ascidians has also been linked to interactions with their environment, potentially serving a defensive role and exhibiting antimicrobial and antioxidant properties. nih.gov This highlights the broader ecological significance of carotenoids in mediating interactions between different organisms.

Data Table Example (Illustrative, based on search findings regarding microbial influence on carotenoids):

| Microbial Inoculant | This compound Presence in Tomato Fruit | Other Carotenoids Detected (Example) |

| Rhizobium pusense (MS-1) | Present | Lycopene, Rhodoxanthin |

| Bacillus cereus (MS-3) | Absent | Lycopene, Rhodoxanthin |

| Methylophilus flavus (MS-4) | Present | Lycopene, Rhodoxanthin |

| Pseudomonas aeruginosa (MS-5) | Present | Lycopene, Rhodoxanthin |

Note: This table is an illustrative representation based on findings from one study researchgate.net and may not encompass all research on the topic.

Synthetic and Biotechnological Production of Lycoxanthin

Chemical Synthesis Pathways for Lycoxanthin and its Derivatives

The chemical synthesis of carotenoids, including this compound, often involves complex multi-step processes due to their polyene structure and stereochemical intricacies. Early total synthesis of this compound was reported, providing a foundation for chemical approaches to obtain this compound. drugfuture.comiupac.org

One general approach to carotenoid synthesis involves Wittig or Wittig-Horner type reactions to construct the polyene chain. Symmetrical C40-carotenoids can be efficiently produced by double Wittig olefination of corresponding C15-phosphonium salts with a C10-dialdehyde. researchgate.net While this method is effective for symmetrical carotenoids, the synthesis of unsymmetrical carotenoids, such as this compound which has a hydroxyl group on one end, requires modified strategies. An efficient route to a monoprotected C10-dialdehyde can be used for the synthesis of unsymmetrical C40-carotenoids. researchgate.net Primary polyene allyl alcohols can be converted to the corresponding aldehydes using "TEMPO" oxidation. researchgate.net

The direct chemical synthesis of lycophyll (B22453) (lycopene-16,16'-diol), a related compound to this compound, was described in 1972, enabling cost-effective industrial production at the time. researchgate.net More recently, the direct chemical synthesis and isolation of all-trans lycophyll has been detailed. researchgate.net These synthetic routes for lycophyll suggest potential analogous pathways or intermediates that could be adapted for this compound synthesis, which involves hydroxylation at only one end of the lycopene (B16060) structure.

Chemical synthesis also plays a role in the preparation of carotenoid derivatives, such as esters and sulfates. Carotenoid esters, where non-allylic secondary hydroxyl groups are sulphated, have been synthesized and shown to be stable. rsc.org This includes the monosulphate sodium salt of this compound. rsc.org These chemical modifications can influence the properties and applications of this compound.

Metabolic Engineering Strategies for Enhanced Microbial Production

Microbial production of carotenoids has gained significant attention due to its potential for sustainable and scalable production. Metabolic engineering involves modifying microbial hosts to enhance the production of target compounds like this compound. researchgate.netacademicjournals.org Bacteria, fungi, yeasts, and algae are among the microorganisms explored for carotenoid production. researchgate.netbiologyjournal.in Bacteria, in particular, are considered suitable for large-scale production due to their fast growth rate and ease of handling. biologyjournal.in

Optimization of Biosynthetic Pathways in Host Microorganisms

The biosynthesis of carotenoids in microorganisms originates from the isoprenoid pathway, specifically through the condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) to form geranylgeranyl pyrophosphate (GGPP). wikipedia.orgsemanticscholar.org Lycopene is a key intermediate in the biosynthesis of many carotenoids, including this compound. wikipedia.org The conversion of GGPP to lycopene involves enzymes such as phytoene (B131915) synthase (PSY), phytoene desaturase (PDS), and ζ-carotene desaturase (ZDS). wikipedia.orgsemanticscholar.org

Metabolic engineering efforts focus on optimizing this pathway to increase lycopene flux and introduce enzymes necessary for the conversion of lycopene to this compound. This typically involves identifying and overexpressing key genes in the carotenoid biosynthetic pathway. For example, the crt genes from bacteria like Erwinia species are commonly used in heterologous expression systems. lipidbank.jp

Optimization strategies can include:

Overexpression of rate-limiting enzymes: Increasing the levels of enzymes that control the speed of the pathway can enhance flux towards the desired product.

Blocking competing pathways: Modifying the host organism to reduce the production of byproducts that compete for the same precursors can channel more resources towards this compound synthesis.

Introducing heterologous genes: Incorporating genes from organisms naturally producing this compound or related hydroxylated carotenoids can equip the host with the necessary enzymatic machinery.

Research has explored enhancing carotenoid production in various microorganisms through metabolic engineering. For instance, studies on Micrococcus luteus have demonstrated optimized culture conditions leading to increased carotenoid yields, including this compound. researchgate.net High-performance liquid chromatography (HPLC) analysis has been used to identify and quantify the carotenoids produced by engineered strains. researchgate.net

Utilization of Microbial Cell Factories

Microbial cell factories are engineered microorganisms designed for the efficient production of valuable compounds. researchgate.net These factories leverage the metabolic capabilities of microbes to convert simple substrates into complex molecules like this compound.

Key aspects of utilizing microbial cell factories for this compound production include:

Strain selection: Choosing suitable host organisms with inherent metabolic pathways that can be modified for carotenoid synthesis or that are amenable to genetic manipulation. Bacteria and fungi are prominent examples. researchgate.netbiologyjournal.in

Genetic modification: Introducing or modifying genes involved in the this compound biosynthetic pathway. This can involve integrating genes for lycopene synthesis, hydroxylation enzymes (such as specific carotenoid hydroxylases capable of acting on lycopene), and potentially enzymes that enhance precursor availability.

Process optimization: Developing fermentation strategies that provide optimal conditions for the growth of the engineered strain and the production of this compound, including nutrient composition, temperature, pH, and aeration.

Studies on fungal carotenoid production highlight the potential of metabolic engineering in filamentous fungi and yeasts to increase productivity and reduce costs. academicjournals.org Controlling nutritional and environmental factors during fermentation is crucial for industrial development. academicjournals.org

Advanced Approaches in Plant Systems for Modulating this compound Content

Plants are natural producers of carotenoids, and advanced approaches in plant biotechnology offer avenues to modulate this compound content, particularly in edible crops. While lycopene is abundant in fruits like tomatoes, this compound levels can vary. mdpi.com

Strategies for modulating this compound content in plants include:

Genetic engineering: Introducing or modifying genes in the carotenoid biosynthetic pathway within plants. This could involve overexpressing genes that promote lycopene synthesis or introducing genes encoding enzymes that specifically hydroxylate lycopene to form this compound. Transgenic approaches have been successful in increasing the content of other carotenoids, such as beta-carotene (B85742), in crops like rice and tomato. lipidbank.jp

Targeted gene silencing: Using techniques like virus-induced gene silencing (VIGS) to downregulate genes that divert metabolic flux away from this compound synthesis or that degrade this compound. nih.gov

CRISPR-Cas9 technology: Employing genome editing to precisely modify genes involved in carotenoid metabolism to enhance this compound accumulation.

Understanding regulatory mechanisms: Investigating the genetic and environmental factors that regulate carotenoid biosynthesis and accumulation in plants can provide targets for manipulation. Light, hormones, and stress can influence carotenoid levels. wikipedia.orgdss.go.th For example, high-pigment tomato mutants exhibit increased levels of carotenoids. nih.gov

Research on tomato genotypes has shown significant variation in this compound content, indicating the potential for breeding or engineering varieties with enhanced levels. mdpi.com The identification of genes and enzymes involved in carotenoid biosynthesis in plants provides the tools for these advanced approaches. wikipedia.orgzu.edu.pk

Table 1: Examples of this compound Content in Different Tomato Genotypes

| Tomato Genotype | This compound Content (mg kg⁻¹ fw) |

| 'Rio Grande' | 0.99 |

| 'Justar' | 4.80 |

| 'HLT-F81' | 2.16 |

| 'HLT-F82' | 2.01 |

Data extracted from search results mdpi.com. fw = fresh weight.

These advanced approaches in plant systems hold promise for developing crops with naturally elevated levels of this compound, offering a dietary source of this carotenoid.

Table 2: Key Enzymes in Carotenoid Biosynthesis Relevant to this compound Production

| Enzyme | Abbreviation | Function | Relevance to this compound |

| Phytoene Synthase | PSY | Catalyzes the condensation of GGPP to phytoene. | First committed step in the pathway leading to lycopene, the precursor of this compound. |

| Phytoene Desaturase | PDS | Introduces double bonds into phytoene. | Involved in the conversion of phytoene to lycopene. |

| ζ-Carotene Desaturase | ZDS | Introduces double bonds into ζ-carotene. | Involved in the conversion of ζ-carotene to lycopene. |

| Lycopene Cyclase | LCY | Cyclizes lycopene to form cyclic carotenoids like beta-carotene. | Competing enzyme; reducing its activity can increase lycopene flux towards this compound. |

| Carotenoid Hydroxylases | CrtZ, CrtR | Introduce hydroxyl groups into carotenoids. | Enzymes specifically acting on lycopene to form this compound are required. |

Information compiled from search results wikipedia.orgsemanticscholar.orgresearchgate.net.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.